3-Fluorothioanisole

Description

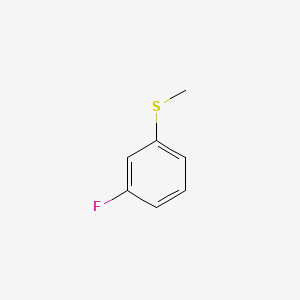

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXSNYMCORGWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374664 | |

| Record name | 3-Fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-28-6 | |

| Record name | 1-Fluoro-3-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorothioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluorothioanisole: Properties, Synthesis, and Applications

Introduction: The Strategic Role of Fluorine in Thioanisole Scaffolds

3-Fluorothioanisole (CAS 658-28-6), also known as 1-fluoro-3-(methylthio)benzene, is an organofluorine compound that has garnered significant interest within the realms of medicinal chemistry, agrochemicals, and materials science.[1] Its structure, featuring a methylthio group and a fluorine atom on a benzene ring, provides a unique combination of lipophilicity, metabolic stability, and electronic properties that make it a valuable building block in organic synthesis.[1][2]

The strategic incorporation of a fluorine atom onto the thioanisole scaffold is not trivial. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[2][3] It can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidative metabolism, and modulate pKa and membrane permeability.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[5][6] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases. These properties are fundamental for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FS | [7][8] |

| Molecular Weight | 142.19 g/mol | [8][] |

| CAS Number | 658-28-6 | [7][8][10] |

| Appearance | Colorless to light yellow/orange clear liquid | [5][6] |

| Boiling Point | 177.5 ± 23.0 °C at 760 mmHg; 187 °C at 740 mmHg | [6][11] |

| Density | 1.1 - 1.17 g/cm³ | [1][6][11] |

| Refractive Index (n20/D) | 1.544 - 1.559 | [6][11] |

| Flash Point | 61.2 ± 22.6 °C | [11] |

| LogP | 2.74 | [11] |

| Vapor Pressure | 1.4 ± 0.3 mmHg at 25°C | [11] |

Synthesis and Mechanistic Considerations

The most common and direct route to this compound is through the S-methylation of 3-fluorothiophenol. This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for the synthesis of this compound from 3-fluorothiophenol and a methylating agent, such as dimethyl sulfate.

A. Reagents and Equipment:

-

3-Fluorothiophenol (1.0 eq)

-

Dimethyl Sulfate (1.1 eq)

-

Sodium Hydroxide (NaOH) (1.2 eq)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

B. Step-by-Step Procedure:

-

Deprotonation: Dissolve 3-fluorothiophenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Prepare a solution of sodium hydroxide in water and add it slowly to the flask while stirring vigorously at 0 °C (ice bath).

-

Methylation: Once the thiophenol is fully deprotonated to the thiophenolate, add dimethyl sulfate dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted acidic thiophenol) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a clear, colorless liquid.

C. Expert Insights & Causality:

-

Why use NaOH as a base? Sodium hydroxide is a strong, inexpensive base that readily deprotonates the acidic thiol proton (pKa ≈ 6-7) to form the highly nucleophilic thiophenolate anion, which is essential for the subsequent Sₙ2 attack.[1]

-

Why add the methylating agent slowly at 0 °C? The methylation reaction is exothermic. Slow, cooled addition prevents overheating, which could lead to side reactions and ensures better control over the reaction. Dimethyl sulfate is toxic and corrosive, and slow addition minimizes handling risks.

-

Why wash with NaHCO₃? This step is crucial for removing any unreacted 3-fluorothiophenol, which would be difficult to separate from the product by distillation due to similar boiling points. The basic wash converts the acidic thiophenol into its water-soluble sodium salt.

Spectral Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized product. The following sections describe the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-SCH₃) around δ 2.5 ppm. The four aromatic protons will appear in the δ 6.8-7.3 ppm region, showing complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon spectrum will display a signal for the methyl carbon around δ 15-20 ppm. The six aromatic carbons will appear in the δ 110-165 ppm range. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹J_CF) of approximately 240-250 Hz, appearing as a doublet. Other aromatic carbons will exhibit smaller C-F couplings.

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive method for characterization. For this compound, a single resonance is expected. In an aromatic system, the chemical shift would typically fall in the range of δ -110 to -120 ppm (relative to CFCl₃).[12][13] The signal will be split by couplings to the ortho and meta protons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

C-H stretch (aromatic): ~3100-3000 cm⁻¹

-

C=C stretch (aromatic ring): ~1600-1450 cm⁻¹[16]

-

C-F stretch: A strong, characteristic band in the fingerprint region, typically around 1250-1000 cm⁻¹

-

C-S stretch: Weaker absorptions in the 800-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 142.[7][8] The exact mass would be 142.0253, corresponding to the molecular formula C₇H₇FS.[7][11]

Reactivity and Applications

The chemical reactivity of this compound is dictated by its three key components: the aromatic ring, the fluorine substituent, and the methylthio group.

-

Aromatic Ring: The ring can undergo electrophilic aromatic substitution, with the fluorine and methylthio groups directing incoming electrophiles.

-

Methylthio Group: The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone. These higher oxidation states are also valuable in synthetic chemistry.

-

Applications in Drug Discovery and Development: As a fluorinated building block, this compound is primarily used as an intermediate in the synthesis of more complex molecules.[1] Its fluorinated aromatic structure is valuable for creating bioactive molecules where the fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity.[1][2] The thioether moiety itself is a key structural feature in many approved drugs.[1] The precursor, 3-fluorothiophenol, is used in the synthesis of potential antidepressants that act as inhibitors of serotonin and noradrenaline re-uptake.[17]

Safety and Handling

This compound is classified as an irritant.[7][10][11]

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5][7][10] May cause respiratory irritation (H335).[7][10] It is also a combustible liquid.[5]

-

Handling: Handle in a well-ventilated place, preferably a fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[6][11] Keep away from oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate whose value is derived from the synergistic properties of its fluoro and methylthio substituents. A thorough understanding of its physicochemical properties, synthetic routes, and spectral characteristics is essential for its effective use in research and development. This guide provides a foundational framework for scientists to handle, synthesize, and characterize this versatile building block, enabling its application in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2759164, this compound. [Link]

-

MySkinRecipes. This compound. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemsrc. This compound | CAS#:658-28-6. [Link]

-

University of Sheffield. 19Flourine NMR. [Link]

-

UC Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.

-

Mindat.org. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy Vol. 52 (14) Elsevier BV. [Link]

-

CAS. CAS Source Index (CASSI) Search Tool. [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

University of Rochester. 19F NMR Reference Standards. [Link]

-

UCLA Chemistry & Biochemistry. IR Chart. [Link]

-

Michigan State University, Department of Chemistry. IR Absorption Table. [Link]

- Corpet, A., et al. (2024). C–H Trifluoromethylthiolation of aldehyde hydrazones. Beilstein Journal of Organic Chemistry, 20, 2883–2890.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemdad. This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 3-Fluoroaniline(372-19-0) 13C NMR [m.chemicalbook.com]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | C7H7FS | CID 2759164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 10. This compound | 658-28-6 [sigmaaldrich.com]

- 11. This compound | CAS#:658-28-6 | Chemsrc [chemsrc.com]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. researchgate.net [researchgate.net]

3-Fluorothioanisole molecular weight and formula

An In-Depth Technical Guide to 3-Fluorothioanisole for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and material scientists working with this compound. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and application, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Significance

This compound, also known as 1-fluoro-3-(methylthio)benzene, is an organofluorine compound that has garnered significant interest as a versatile building block in synthetic chemistry. Its utility stems from the unique interplay of the aromatic ring, the electron-withdrawing fluorine atom, and the nucleophilic thioether group.

The molecular formula for this compound is C₇H₇FS , and its molecular weight is approximately 142.20 g/mol .[1][2] This structure provides a valuable synthon for introducing the 3-fluorophenylthio moiety into more complex molecular architectures, a common strategy in the development of novel pharmaceuticals and advanced materials.

Structural and Physicochemical Data Summary

The properties of this compound are dictated by its distinct functional groups. The fluorine atom at the meta position influences the electronic properties of the benzene ring, while the thioanisole group provides a site for further chemical modification.

| Property | Value | Source |

| Molecular Formula | C₇H₇FS | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| CAS Number | 658-28-6 | [1][2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [3][4] |

| Density | ~1.17 g/cm³ | [3][5] |

| Boiling Point | ~187 °C | [3][4] |

| Flash Point | ~61 °C | [4][5] |

| Refractive Index | ~1.555 - 1.559 | [3][6] |

| InChI Key | SQXSNYMCORGWCE-UHFFFAOYSA-N | [1][5] |

The presence of fluorine, a highly electronegative atom, is a cornerstone of modern drug design. It can modulate key pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity.[7][8] The thioether linkage in this compound offers a handle for oxidation to sulfoxides and sulfones or for other transformations, further expanding its synthetic potential.

Synthesis Protocol: A Validated Approach

The reliable synthesis of this compound is crucial for its application. A common and effective method involves the nucleophilic aromatic substitution of m-difluorobenzene with a methylthiolating agent.[9] This approach is favored for its directness and use of readily available starting materials.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is a self-validating system designed for reproducibility and safety.

-

Reagent Preparation & Reactor Setup : In a well-ventilated fume hood, equip a three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a temperature probe.

-

Charging the Vessel : Charge the flask with m-difluorobenzene (1.0 eq), dimethyl disulfide (0.6 eq), a suitable alkali such as sodium hydroxide (1.3 eq), and an appropriate organic solvent like N,N-Dimethylformamide (DMF).[9] The choice of a polar aprotic solvent like DMF is critical as it effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.

-

Reaction Execution : Heat the reaction mixture to 60°C with vigorous stirring.[9] Monitor the reaction progress using Gas Chromatography (GC) until the consumption of the limiting reagent is complete (typically 4 hours).

-

Reaction Quench and Workup : Cool the mixture to ambient temperature. Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral.[9] This step neutralizes the excess base and protonates any resulting alkoxides.

-

Extraction and Isolation : Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous magnesium sulfate.

-

Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.

Applications in Advanced Synthesis

This compound is not merely a chemical curiosity; it is a key player in the synthesis of high-value compounds across multiple industries.

Pharmaceutical and Agrochemical Development

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modify physicochemical properties.[8] this compound serves as a precursor to more complex molecules where the fluorinated phenyl ring is a desired pharmacophore. For example, it can be oxidized to the corresponding sulfone, 3-fluorophenyl methyl sulfone, a common moiety in bioactive molecules. It is also a key intermediate for producing 3-fluorobenzenesulfonyl chloride.[9]

Caption: Synthesis pathway from this compound.

Materials Science and Electronics

In materials science, high-purity organofluorine compounds are essential. This compound is used in the formulation of specialty electronic materials, where its properties contribute to the performance and reliability of devices.[10] It also finds application as an auxiliary chemical for coatings and textiles and as an additive for rubbers and plastics, enhancing their mechanical properties.[10]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is an irritant and a combustible liquid, requiring careful handling.

GHS Hazard Profile

| Hazard Class | Code | Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][3][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |

| Flammable Liquids | H227 | Combustible liquid | [4] |

Protocol for Safe Handling and Storage

-

Handling : Always handle this compound in a well-ventilated chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.[5]

-

Storage : Store in a tightly closed container in a cool, dry, and dark place.[3][5] Keep away from heat, sparks, open flames, and strong oxidizing agents.[4][5] The recommended storage temperature is at room temperature, ideally below 15°C.[4]

-

Spill Management : In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for chemical waste disposal.[5] Prevent entry into drains.[5]

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[5]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][5]

-

Inhalation : Move the victim to fresh air. Seek medical attention if you feel unwell.[5]

-

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2759164, this compound. Retrieved from [Link]

-

Chemsrc (2025). This compound | CAS#:658-28-6. Retrieved from [Link]

- Google Patents (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.

-

Chongqing Chemdad Co., Ltd (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Precision of this compound: Applications in Electronics and Beyond. Retrieved from [Link]

-

ResearchGate (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

-

Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. Retrieved from [Link]

-

Market Publishers (n.d.). CAS 371-15-3 4-Fluorothioanisole Chemical Report & Database. Retrieved from [Link]

Sources

- 1. This compound | C7H7FS | CID 2759164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | 658-28-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | CAS#:658-28-6 | Chemsrc [chemsrc.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

boiling point of 3-Fluorothioanisole

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorothioanisole, with a Core Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 658-28-6), a key fluorinated building block in medicinal chemistry and material science. Moving beyond a simple statement of value, this document elucidates the underlying physicochemical principles that determine its boiling point, including intermolecular forces and structural effects. We present a comparative analysis with analogous compounds—thioanisole and 3-fluoroanisole—to contextualize the influence of the fluorine and sulfur moieties. Furthermore, this guide offers detailed, field-proven experimental protocols for the accurate determination of the boiling point using both micro- and macro-scale techniques, complete with procedural diagrams and a discussion on data integrity.

Introduction and Physicochemical Profile

This compound, systematically named 1-fluoro-3-(methylthio)benzene, is an aromatic organosulfur compound. Its utility in synthetic chemistry is significant, particularly as an intermediate for creating more complex molecules where the fluorine atom can modulate properties like metabolic stability and binding affinity, and the thioether group offers a site for further chemical modification, such as oxidation to sulfoxides and sulfones.[1] An accurate understanding of its physical properties, especially the boiling point, is paramount for its purification, handling, and reaction setup.

This guide is structured to provide not just the "what," but the "why"—explaining the causal relationships between molecular structure and physical properties, and providing actionable protocols for laboratory validation.

Core Physicochemical Data

A summary of essential quantitative data for this compound is presented below. It is critical for researchers to note that the boiling point is highly dependent on atmospheric pressure.

| Property | Value | Source(s) |

| CAS Number | 658-28-6 | [2][3] |

| Molecular Formula | C₇H₇FS | [2][3] |

| Molecular Weight | 142.19 - 142.2 g/mol | [2][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [5] |

| Density | ~1.17 g/cm³ | [3] |

| Boiling Point | 187 °C at 740 mmHg | [3][5] |

| Boiling Point | 177.5 ± 23.0 °C at 760 mmHg (Predicted) | [6] |

| Refractive Index | 1.5550 - 1.5590 | [3][5] |

The Structural Determinants of Boiling Point: A Comparative Analysis

The boiling point of a substance is a direct reflection of the strength of its intermolecular forces (IMFs). To understand why this compound boils at approximately 187 °C, it is instructive to compare it with its structural relatives. The primary forces at play for these molecules are London dispersion forces and dipole-dipole interactions.

| Compound | Structure | Boiling Point (°C) | Molecular Weight ( g/mol ) | Key Intermolecular Forces |

| Thioanisole | 188 - 193 | 124.21 | London Dispersion, Dipole-Dipole | |

| This compound | 187 (at 740 mmHg) | 142.19 | London Dispersion, Dipole-Dipole | |

| 3-Fluoroanisole | 158 (at 743 mmHg) | 126.13 | London Dispersion, Dipole-Dipole |

Expertise & Experience: The Causality Behind the Data

-

Thioanisole vs. This compound : The (187 °C) is remarkably similar to that of its parent compound, thioanisole (~188 °C).[1][3][7] This may seem counterintuitive, as the addition of a highly electronegative fluorine atom increases both the molecular weight and the molecular dipole moment, which would be expected to raise the boiling point. However, the effect is minimal. This suggests that while the dipole-dipole interactions are enhanced by the C-F bond, the overall London dispersion forces, which are the dominant IMF for molecules of this size, are not significantly altered in a way that impacts the boiling point. The position of the fluorine atom in the meta position results in a complex interplay of bond dipoles that may not lead to a substantial increase in the overall effective molecular polarity.

-

This compound vs. 3-Fluoroanisole : The most striking comparison is with the oxygen analog, 3-fluoroanisole, which boils at a significantly lower temperature of 158 °C.[8][9] The key difference here is the substitution of sulfur with oxygen. Sulfur is larger and more polarizable than oxygen. This increased polarizability leads to stronger London dispersion forces between this compound molecules, requiring more energy to overcome and thus resulting in a higher boiling point. This comparison authoritatively demonstrates that the polarizability of the sulfur atom is a more dominant factor for the boiling point of this molecule than the dipole moment contribution from the ether/thioether linkage.

Authoritative Grounding: Experimental Determination of Boiling Point

Describing a protocol requires a self-validating system where potential errors are anticipated and controlled. The following methods are standard in organic chemistry for determining boiling points with high fidelity.

Micro-Scale Determination: The Thiele Tube Method

This method is ideal when sample quantities are limited (< 1 mL). It relies on observing the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]

Caption: Workflow for Thiele Tube Boiling Point Determination.

-

Preparation : Seal one end of a capillary tube using a flame.

-

Sample Loading : Add approximately 0.5 mL of this compound to a small fusion tube.

-

Assembly : Place the sealed capillary tube, open-end down, into the fusion tube. Attach the fusion tube to a calibrated thermometer. The bottom of the fusion tube should align with the thermometer bulb.[11]

-

Heating : Clamp the assembly so it is immersed in the mineral oil of a Thiele tube. The oil level should be above the sample level but below the top of the fusion tube.

-

First Observation : Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, air will escape from the capillary tube. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[10]

-

Measurement : Remove the heat source. The bubbling will slow and stop. The precise moment that the cooling liquid is drawn back into the capillary tube, its vapor pressure is equal to the external pressure. The temperature at this exact moment is the boiling point.

-

Validation : Record the temperature and the ambient barometric pressure. For high accuracy, the determination can be repeated with a fresh sample.

Macro-Scale Determination: Simple Distillation

For larger quantities (> 5 mL), simple distillation is not only an excellent method for purification but also provides a highly accurate boiling point measurement.[12][13]

Caption: Workflow for Simple Distillation and Boiling Point Measurement.

-

Apparatus Assembly : Assemble a standard simple distillation apparatus. Ensure all glass joints are properly sealed.

-

Sample Preparation : Place at least 5 mL of this compound into the distilling flask along with two or three boiling chips to ensure smooth boiling.[10]

-

Thermometer Positioning (Critical Step) : The placement of the thermometer is crucial for accuracy. The top of the thermometer bulb must be level with the bottom of the side-arm opening to the condenser. This ensures the thermometer is measuring the temperature of the vapor that is in thermal equilibrium with the liquid.[10]

-

Heating : Gently heat the distilling flask. The liquid will begin to boil, and vapors will rise.

-

Measurement : Observe the temperature. It will rise and then stabilize. The boiling point is the temperature at which the liquid is actively distilling and the temperature reading on the thermometer remains constant.[12] Record this stable temperature plateau.

-

Trustworthiness : The existence of a stable temperature plateau is a self-validating indicator of a pure substance's boiling point. A fluctuating temperature suggests the presence of impurities. Record the ambient barometric pressure for a complete dataset.

Conclusion

The is reliably determined to be approximately 187 °C at 740 mmHg. This physical property is a consequence of its molecular weight and, most significantly, the strong London dispersion forces afforded by its polarizable sulfur atom. Its boiling point is nearly identical to that of thioanisole but substantially higher than its oxygen analog, 3-fluoroanisole. Accurate determination of this value is critical for laboratory practice and can be achieved with high fidelity using either the Thiele tube method for small samples or simple distillation for larger-scale purification and measurement.

References

-

Thioanisole . Wikipedia. [Link]

-

Thioanisole | C7H8S | CID 7520 . PubChem, National Institutes of Health. [Link]

-

This compound | CAS#:658-28-6 . Chemsrc. [Link]

-

This compound | C7H7FS | CID 2759164 . PubChem, National Institutes of Health. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment . BYJU'S. [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide . Vedantu. [Link]

-

This compound . Chongqing Chemdad Co., Ltd. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]

-

Determination of Boiling Point of Organic Compounds . GeeksforGeeks. [Link]

-

3-Fluoroanisole | CAS#:456-49-5 . Chemsrc. [Link]

Sources

- 1. Thioanisole - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | C7H7FS | CID 2759164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | CAS#:658-28-6 | Chemsrc [chemsrc.com]

- 7. Thioanisole CAS#: 100-68-5 [m.chemicalbook.com]

- 8. 3-Fluoroanisole | CAS#:456-49-5 | Chemsrc [chemsrc.com]

- 9. 间氟苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. vernier.com [vernier.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Physicochemical Characterization of 3-Fluorothioanisole: Density and Refractive Index

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of two critical physical properties of 3-Fluorothioanisole (CAS 658-28-6): density and refractive index. Beyond presenting established values, this document elucidates the practical significance of these parameters in a research and development context and provides detailed, field-proven protocols for their accurate determination.

Introduction: The Role of this compound in Modern Synthesis

This compound, also known as 1-Fluoro-3-(methylthio)benzene, is a fluorinated aromatic building block of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility stems from the unique properties imparted by the fluorine atom and the thioether group. In drug development, the incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules.[1] The thioether moiety provides a versatile handle for further chemical transformations, including oxidation to sulfoxides and sulfones, or participation in cross-coupling reactions.[1]

Given its role as a key intermediate, the precise and consistent characterization of this compound is paramount. Physical constants such as density and refractive index serve as critical quality attributes (CQAs) for verifying the identity, purity, and consistency of the material between batches, ensuring the reproducibility of synthetic outcomes.

Physicochemical Properties of this compound

The fundamental physical properties of this compound are summarized below. It is important to note that minor variations in reported values can exist due to differences in measurement conditions (e.g., temperature, pressure) and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FS | [3][4][5][6] |

| Molecular Weight | 142.19 g/mol | [7][8] |

| Appearance | Colorless to light yellow/orange clear liquid | [7][8][9] |

| Density | 1.17 g/cm³ or g/mL | [1][7][8] |

| 1.1 ± 0.1 g/cm³ | [3] | |

| Refractive Index (n/D) | 1.5550 - 1.5590 | [7][8] |

| 1.544 | [3] | |

| Boiling Point | 187 °C at 740 mmHg | [7][8] |

| 177.5 ± 23.0 °C at 760 mmHg | [3] |

The Significance of Density and Refractive Index in a Research Context

While often considered routine measurements, density and refractive index are powerful, non-destructive analytical techniques that provide deep insights into a material's nature.

-

Density is an intrinsic property that is highly sensitive to composition and temperature. In the context of this compound, its measurement is crucial for:

-

Purity Assessment: The presence of lighter impurities (e.g., residual solvents) or heavier contaminants (e.g., di-substituted byproducts) will cause a measurable deviation from the standard density.

-

Reaction Monitoring: In synthetic processes where this compound is a product, monitoring the density of the reaction mixture can, in some cases, provide an indication of reaction progress.

-

Process Engineering: Accurate density values are essential for process scale-up, enabling correct calculations for mass transfer, reactor volume, and fluid dynamics.

-

-

Refractive Index measures how light propagates through a substance and is directly related to its electronic structure. It is a highly precise and rapidly measured parameter used for:

-

Identity Confirmation: The refractive index is a unique physical constant for a pure compound at a specific temperature and wavelength, serving as a rapid confirmation of material identity.

-

High-Sensitivity Purity Checks: Refractive index is exceptionally sensitive to minute impurities. A reading outside the established range (e.g., 1.5550-1.5590) is a strong indicator of contamination.[7][8]

-

Quality Control: For drug development professionals, a consistent refractive index across all batches of an intermediate like this compound is a cornerstone of robust quality control, ensuring the starting material for API synthesis is invariant.

-

Experimental Protocols for Accurate Determination

The following protocols are designed to be self-validating systems, incorporating calibration and control measures to ensure the trustworthiness of the results.

Protocol for Refractive Index Measurement using an Abbe Refractometer

The Abbe refractometer is the standard instrument for this measurement, offering high precision and ease of use.

Methodology:

-

Instrument Preparation & Calibration:

-

Causality: The accuracy of the measurement is contingent on the instrument's calibration and thermal stability.

-

Steps: a. Turn on the refractometer and the circulating water bath set to a standard temperature, typically 20.0 °C or 25.0 °C. Allow the instrument's prisms to equilibrate for at least 15 minutes. b. Calibrate the instrument using a certified standard with a known refractive index at the measurement temperature (e.g., distilled water, nD = 1.3330 at 20 °C). c. Adjust the calibration screw until the instrument reading matches the certified value for the standard.

-

-

Sample Application:

-

Causality: A clean, bubble-free sample layer is essential for a sharp, accurate reading.

-

Steps: a. Using a clean pipette, apply 2-3 drops of this compound to the surface of the lower prism. b. Immediately close the prism assembly. The liquid should spread evenly to form a thin film.

-

-

Measurement:

-

Causality: Proper alignment of the light path and compensation for chromatic dispersion are critical for precision.

-

Steps: a. Adjust the light source and mirror to achieve maximum illumination of the field of view. b. Turn the coarse adjustment knob until the light/dark boundary appears in the eyepiece. c. Sharpen the boundary line by adjusting the chromatic dispersion compensation dial. d. Use the fine adjustment knob to center the sharp boundary line precisely on the crosshairs of the eyepiece. e. Read the refractive index value from the instrument's scale.

-

-

Cleaning and Repetition:

-

Causality: Replicate measurements validate precision, while thorough cleaning prevents cross-contamination.

-

Steps: a. Clean the prisms immediately after measurement using a soft lens tissue and an appropriate solvent (e.g., ethanol or isopropanol). b. Perform the measurement in triplicate to ensure reproducibility and report the average value.

-

Protocol for Density Measurement using a Pycnometer

This gravimetric method provides high accuracy and is considered a primary method for density determination.

Methodology:

-

Pycnometer Preparation:

-

Causality: The mass of the pycnometer and its precise internal volume are the basis of the calculation. Absolute cleanliness is non-negotiable.

-

Steps: a. Thoroughly clean a pycnometer of known volume (e.g., 10 mL) with a suitable solvent, followed by distilled water and acetone. Dry completely. b. Allow the pycnometer to equilibrate to ambient temperature in a desiccator for at least 30 minutes. c. Weigh the empty, dry pycnometer on a calibrated analytical balance to four decimal places (m₁).

-

-

Calibration with Water:

-

Causality: Using water, a substance of well-known density, allows for the precise experimental determination of the pycnometer's volume at the measurement temperature.

-

Steps: a. Fill the pycnometer with degassed, distilled water and insert the stopper, ensuring excess water exits through the capillary. b. Thermostat the filled pycnometer in a water bath at a constant temperature (e.g., 20.0 °C) for 20 minutes. c. Remove the pycnometer, carefully dry the exterior, and weigh it (m₂). d. The mass of the water is (m₂ - m₁). The volume of the pycnometer (V) is this mass divided by the tabulated density of water at the measurement temperature.

-

-

Measurement with this compound:

-

Causality: Replacing the water with the sample allows for the determination of the sample's mass within the same precisely known volume.

-

Steps: a. Empty and dry the pycnometer as in Step 1. b. Fill the pycnometer with this compound. c. Thermostat, dry the exterior, and weigh the pycnometer filled with the sample (m₃).

-

-

Calculation:

-

Causality: The density is the fundamental ratio of the sample's mass to its volume.

-

Steps: a. The mass of the this compound sample is (m₃ - m₁). b. The density (ρ) is calculated as: ρ = (m₃ - m₁) / V c. Report the density in g/cm³ or g/mL along with the measurement temperature.

-

Visualization of the Characterization Workflow

The logical flow for the determination and validation of these physical properties is illustrated below.

Caption: Workflow for the determination and validation of density and refractive index.

Safety and Handling of this compound

As a chemical reagent, this compound must be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is known to cause skin irritation and serious eye irritation.[3][4][5][7][9] It is also a combustible liquid and is noted for having a strong, unpleasant odor (stench).[8][9][10]

-

Handling:

-

Storage:

References

-

This compound | CAS#:658-28-6 | Chemsrc. [Link]

-

This compound Two Chongqing Chemdad Co., Ltd. [Link]

-

This compound | C7H7FS | CID 2759164 - PubChem. [Link]

- CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride - Google P

-

This compound - MySkinRecipes. [Link]

-

The Chemical Precision of this compound: Applications in Electronics and Beyond. [Link]

-

AddexBio Product Detail - 4-Fluorothioanisole. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:658-28-6 | Chemsrc [chemsrc.com]

- 4. This compound | C7H7FS | CID 2759164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 658-28-6 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | 658-28-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Fluorothioanisole in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-Fluorothioanisole, a crucial reagent and building block in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, practical methods for its determination, and essential safety protocols.

Introduction to this compound: A Profile

This compound, with the chemical formula C7H7FS, is a substituted aromatic thioether.[1] Its molecular structure, featuring a benzene ring substituted with a fluorine atom and a methylthio group, dictates its physicochemical properties and, consequently, its solubility in various media. Understanding these properties is paramount for its effective use in synthesis, purification, and formulation.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 142.19 g/mol | [2] |

| Boiling Point | 177.5 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 61.2 ± 22.6 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.74 | [2] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the electronegative fluorine atom and the sulfur atom of the methylthio group, as well as the largely nonpolar benzene ring.

Factors Influencing the Solubility of this compound:

-

Polarity : The molecule possesses both polar (C-F and C-S bonds) and nonpolar (benzene ring, methyl group) regions, giving it a moderate overall polarity. It is expected to be more soluble in solvents of similar moderate polarity.

-

Hydrogen Bonding : this compound is not a hydrogen bond donor but can act as a weak hydrogen bond acceptor through its fluorine and sulfur atoms. Its solubility will be enhanced in solvents that are strong hydrogen bond donors.

-

Molecular Size : Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially leading to lower solubility.[5]

-

Temperature : For most solid solutes in liquid solvents, solubility increases with temperature.[5]

Based on these principles, we can anticipate that this compound will exhibit good solubility in a range of common organic solvents. Its parent compound, thioanisole, is known to be soluble in organic solvents.[6][7]

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial for obtaining precise solubility values. Several methods can be employed, ranging from simple qualitative assessments to more rigorous quantitative analyses.

Qualitative Solubility Assessment

A straightforward initial step is to perform a qualitative test to quickly gauge solubility in a selection of solvents.

Protocol for Qualitative Solubility Testing:

-

Add approximately 1 mg of this compound to a small vial.

-

Add the chosen organic solvent dropwise while observing for dissolution.

-

A compound that dissolves readily will require only a few drops of a suitable solvent.[8]

-

Record observations as "soluble," "partially soluble," or "insoluble."

This method is useful for initial screening and solvent selection for reactions or chromatography.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound.[5]

Step-by-Step Protocol for the Shake-Flask Method:

-

Preparation of a Saturated Solution : Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask.

-

Equilibration : Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the undissolved solute to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

-

Quantification : Analyze a known volume of the saturated solution to determine the concentration of the dissolved this compound. This can be achieved through various analytical techniques such as:

-

Gravimetric Analysis : Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solute.

-

Spectroscopy (UV-Vis or NMR) : If the compound has a suitable chromophore or distinct NMR signals, a calibration curve can be used to determine the concentration.[5]

-

Chromatography (HPLC or GC) : This is a highly accurate method for determining concentration, especially in complex mixtures.

-

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[1] It is also a combustible liquid. Proper safety precautions must be observed during handling and solubility determination.

Essential Safety Measures:

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2]

-

Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2]

-

Ignition Sources : Keep away from open flames, sparks, and hot surfaces.

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

-

Spill and Disposal : In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[2]

Caption: Key safety precautions for handling this compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in various organic solvents is limited, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. For precise applications, the experimental protocols outlined in this guide provide a robust framework for its determination. Adherence to strict safety protocols is imperative when working with this compound. This guide serves as a foundational resource for researchers to effectively and safely utilize this compound in their work.

References

-

This compound | CAS#:658-28-6 | Chemsrc. (2025). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]

-

This compound | C7H7FS | CID 2759164 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

This compound Two Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

-

Solubility of organic compounds (video) - Khan Academy. (n.d.). Retrieved from [Link]

-

Thioanisole - Solubility of Things. (n.d.). Retrieved from [Link]

-

Thioanisole - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C7H7FS | CID 2759164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:658-28-6 | Chemsrc [chemsrc.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Thioanisole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

synonyms for 3-Fluorothioanisole

An In-Depth Technical Guide to 3-Fluorothioanisole: Properties, Synthesis, and Applications

Introduction

This compound, a fluorinated aromatic thioether, is a versatile chemical intermediate with growing importance in various fields, including pharmaceuticals, agrochemicals, and materials science.[1] The strategic introduction of a fluorine atom onto the thioanisole scaffold imparts unique physicochemical properties that are highly sought after in the design of advanced materials and bioactive molecules. This guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis strategies, and key applications for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

Clear identification of chemical compounds is crucial for research and development. This compound is known by several synonyms, and its key identifiers are summarized below.

-

1-Fluoro-3-(methylthio)benzene

-

3-Fluorophenyl Methyl Sulfide

-

m-Fluorothioanisole

-

1-Fluoro-3-(methylsulfanyl)benzene

-

Benzene, 1-fluoro-3-(methylthio)-

Key Identifiers:

Physicochemical and Toxicological Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Boiling Point | 177.5 ± 23.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Flash Point | 61.2 ± 22.6 °C | [6] |

| Refractive Index | 1.544 | [6] |

| LogP | 2.74 | [6] |

Toxicological Profile and Safety Information:

This compound is classified as an irritant.[4] It is important to handle this chemical with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[3][6] May cause respiratory irritation (H335).[3] It is also a combustible liquid (H227).

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection.[6] Wash skin thoroughly after handling.[6] In case of contact with eyes, rinse cautiously with water for several minutes.[6] If skin irritation occurs, get medical advice/attention.[6]

-

Handling and Storage: Handle in a well-ventilated place.[6] Store in a cool, dark, and dry place, away from oxidizing agents.[2][6] Keep container tightly closed.[6]

Synthesis Strategies

The synthesis of this compound can be achieved through various synthetic routes, typically involving the introduction of the methylthio group onto a fluorinated benzene ring or the fluorination of a thioanisole precursor. A common approach involves the nucleophilic substitution of a suitable leaving group on a fluorinated aromatic compound with a methylthiolate source.

A plausible synthetic workflow starting from 3-Fluorothiophenol is depicted below. This method involves the deprotonation of the thiol to form a more nucleophilic thiophenolate, which then reacts with a methylating agent.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol for S-methylation of 3-Fluorothiophenol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3-Fluorothiophenol in a suitable solvent (e.g., ethanol, DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Deprotonation: A base, such as sodium hydroxide or potassium carbonate, is added portion-wise to the solution at room temperature to deprotonate the thiol and form the corresponding sodium or potassium 3-fluorothiophenolate.

-

Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide, is added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Industry

The presence of the fluorine atom in this compound significantly influences its electronic properties, metabolic stability, and binding interactions, making it a valuable building block in several areas.[8]

Pharmaceutical and Agrochemical Synthesis:

Fluorinated compounds are prevalent in modern pharmaceuticals and agrochemicals due to the beneficial effects of fluorine on properties such as metabolic stability, lipophilicity, and binding affinity.[8] this compound serves as a key intermediate in the synthesis of more complex bioactive molecules. The thioether moiety can be further oxidized to the corresponding sulfoxide and sulfone, providing access to a wider range of structural motifs for drug discovery and development. For instance, thioanisole derivatives have been investigated for their herbicidal activity.[9]

Materials Science:

This compound finds applications in the electronics industry, where high-purity chemicals are essential for the formulation of electronic materials.[1] It is also used as an auxiliary chemical for coatings and textiles, and as an additive in rubber and plastics to improve their mechanical properties.[1]

Conclusion

This compound is a valuable and versatile fluorinated building block with a well-defined set of physicochemical properties. Its synthesis is achievable through established chemical transformations, and its applications span from the development of new pharmaceuticals and agrochemicals to the formulation of advanced materials. The continued exploration of fluorinated organic compounds in various scientific disciplines ensures that this compound will remain a relevant and important chemical intermediate for future innovations.

References

-

This compound | CAS#:658-28-6 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound | C7H7FS | CID 2759164 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound Two Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 11, 2026, from [Link]

-

3-Bromo-4-fluorothioanisole | C7H6BrFS | CID 83409864 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

1-FLUORO-3-METHYLBENZENE | CAS 352-70-5 - Matrix Fine Chemicals. (n.d.). Retrieved January 11, 2026, from [Link]

-

3 - SAFETY DATA SHEET. (2009, September 26). Retrieved from [Link]

-

4-Fluoro-3-nitro-thioanisole | C7H6FNO2S | CID 18509240 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

3-Fluoroanisole | C7H7FO | CID 9975 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

The Chemical Precision of this compound: Applications in Electronics and Beyond. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC - NIH. (2022, September 10). Retrieved from [Link]

-

Benzene, 1-fluoro-3-methyl- - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 11, 2026, from [Link]

-

1-fluoro-3-methylbenzene - 352-70-5, C7H7F, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

-

A Facile and Improved Synthesis of 3-Fluorothiophene. (n.d.). Retrieved January 11, 2026, from [Link]

-

1-fluoro-3-methylbenzene - Stenutz. (n.d.). Retrieved January 11, 2026, from [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

CAS 371-15-3 4-Fluorothioanisole Chemical Report & Database - Market Publishers. (n.d.). Retrieved January 11, 2026, from [Link]

-

Application of fSP3 towards Non- Systemic Drug Discovery - Preprints.org. (2023, August 29). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | C7H7FS | CID 2759164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS#:658-28-6 | Chemsrc [chemsrc.com]

- 7. scbt.com [scbt.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Fluorophenyl Methyl Sulfide: Precursors and Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Fluorophenyl Methyl Sulfide (also known as 1-Fluoro-3-(methylthio)benzene), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document explores the primary synthetic precursors and the core chemical reactions utilized for their conversion. A detailed analysis of reaction mechanisms, experimental protocols, and comparative data is presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for efficient and reliable synthesis.

Introduction to 3-Fluorophenyl Methyl Sulfide

3-Fluorophenyl methyl sulfide is an organofluorine compound characterized by a fluorine atom and a methylthio group attached to a benzene ring at the meta position.[1] The presence of the fluorine atom significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes make it a valuable building block in medicinal chemistry and materials science. This guide will delve into the primary retrosynthetic disconnections and the corresponding precursor strategies for the synthesis of this important molecule.

Synthetic Strategies and Key Precursors

The synthesis of 3-Fluorophenyl Methyl Sulfide can be approached through several strategic disconnections of the target molecule. The most common and practical approaches involve the formation of the C-S bond as the key step. This can be achieved primarily through two routes:

-

Nucleophilic Aromatic Substitution (SNA r) on a fluorinated aromatic ring.

-

Methylation of a pre-formed thiol group on the fluorinated aromatic ring.

-

Palladium-catalyzed cross-coupling reactions.

Each of these strategies relies on specific precursors, which will be discussed in detail in the following sections.

Precursor I: 3-Fluorothiophenol

The most direct and widely employed precursor for the synthesis of 3-Fluorophenyl Methyl Sulfide is 3-Fluorothiophenol.[2][3][4][5] This approach simplifies the synthesis to a single methylation step.

Synthesis of 3-Fluorothiophenol

3-Fluorothiophenol can be prepared via several methods, with the reduction of 3-fluorobenzenesulfonyl chloride being a common laboratory-scale approach. Another viable route involves the nucleophilic substitution of a suitable dihalobenzene.

Method A: Reduction of 3-Fluorobenzenesulfonyl Chloride

This method involves the reduction of the commercially available 3-fluorobenzenesulfonyl chloride.

-

Reaction: 3-FC₆H₄SO₂Cl + [Reducing Agent] → 3-FC₆H₄SH

-

Rationale: Strong reducing agents like zinc dust in an acidic medium or lithium aluminum hydride can effectively reduce the sulfonyl chloride to the corresponding thiophenol. The choice of reducing agent depends on the scale and desired reaction conditions.

Method B: Nucleophilic Aromatic Substitution of 1,3-Difluorobenzene or 1-Bromo-3-fluorobenzene

This method leverages the principles of Nucleophilic Aromatic Substitution (SNAr), where a sulfide source displaces a halide on the aromatic ring.[6][7][8]

-

Reaction (from 1,3-Difluorobenzene): 1,3-F₂C₆H₄ + NaSH → 3-FC₆H₄SH + NaF

-

Causality of Experimental Choices: The fluorine atom is a surprisingly good leaving group in SNAr reactions, especially when the ring is activated by electron-withdrawing groups.[6][9] However, even without strong activation, the reaction can proceed under forcing conditions (high temperature and pressure) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium hydrosulfide (NaSH) serves as the nucleophilic source of the thiol group.

Methylation of 3-Fluorothiophenol

Once 3-Fluorothiophenol is obtained, the final step is the methylation of the thiol group. This is a straightforward and high-yielding reaction.

-

Reaction: 3-FC₆H₄SH + CH₃-X → 3-FC₆H₄SCH₃ + HX (where X is a leaving group)

-

Experimental Protocol: S-Methylation of 3-Fluorothiophenol

-

Dissolve 3-Fluorothiophenol in a suitable polar aprotic solvent such as acetone, DMF, or acetonitrile.

-

Add a slight excess of a base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to deprotonate the thiol and form the more nucleophilic thiophenolate anion.

-

To the stirred solution, add a methylating agent such as methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄), or methyl bromide (CH₃Br) dropwise at room temperature.[10][11]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-Fluorophenyl Methyl Sulfide.

-

Purify the product by distillation or column chromatography if necessary.

-

Precursor II: Halogenated 3-Fluoroaromatics for Cross-Coupling

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds.[12][13][14] This approach utilizes a halogenated 3-fluoroaromatic compound as a precursor.

Suitable Precursors

-

1-Bromo-3-fluorobenzene: A common and reactive precursor for various cross-coupling reactions.

-

1-Iodo-3-fluorobenzene: More reactive than the bromo-analogue, often leading to milder reaction conditions and higher yields.

Palladium-Catalyzed C-S Cross-Coupling

This reaction, often a variation of the Buchwald-Hartwig amination adapted for thiols, couples the aryl halide with a methylthiol source.

-

Reaction: 3-FC₆H₄-X + CH₃S-M → 3-FC₆H₄SCH₃ + MX (where X = Br, I; M = Na, K, or a more complex metal)

-

Catalytic System:

-

Palladium Source: Pd(OAc)₂, Pd₂(dba)₃

-

Ligand: A phosphine ligand such as Xantphos, dppf, or a biarylphosphine ligand is crucial for catalytic activity.

-

Base: A non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is used to facilitate the catalytic cycle.

-

Thiol Source: Sodium thiomethoxide (NaSCH₃) is a common choice.

-

-

Experimental Workflow:

Comparative Data of Synthetic Routes

| Synthetic Route | Precursor | Key Reaction | Typical Yield | Advantages | Disadvantages |

| Route 1 | 3-Fluorothiophenol | S-Methylation | >90% | High yield, simple procedure, mild conditions. | Relies on the availability of 3-Fluorothiophenol. |

| Route 2 | 3-Fluorobenzenesulfonyl Chloride | Reduction & Methylation | 70-85% (two steps) | Readily available starting material. | Requires a strong reducing agent, multi-step process. |

| Route 3 | 1-Bromo-3-fluorobenzene | Pd-catalyzed Cross-Coupling | 75-90% | High functional group tolerance, modular. | Requires expensive catalyst and ligands, sensitive to air and moisture. |

Conclusion

The synthesis of 3-Fluorophenyl Methyl Sulfide can be effectively achieved through multiple synthetic pathways, each with its own set of advantages and disadvantages. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the equipment available. For laboratory-scale synthesis, the methylation of 3-Fluorothiophenol offers a direct and high-yielding approach. For more complex substrates or process development, palladium-catalyzed cross-coupling provides a versatile and powerful alternative. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this valuable chemical intermediate.

References

- Google Patents. (2009). CN101709045A - Preparation method of thiophenol.

-

Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]

- Google Patents. (2005). CN1590371A - Preparation method of substituted thiophenol.

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

- Google Patents. (2013). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Organic Syntheses. (2009). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Org. Synth., 86, 121. DOI: 10.15227/orgsyn.086.0121

-

MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 322-343. [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J. Org. Chem., 12, 192–197. [Link]

-

ResearchGate. (2014). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2021, September 22). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Institutes of Health. (2018). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. J. Am. Chem. Soc., 140(45), 15215–15220. [Link]

-

AbeBooks. (n.d.). Synthesis and Biological Properties of 3-(4'-dimethylaminophenylazo)phenyl Methyl Sulfide. Retrieved from [Link]

- Google Patents. (2017). CN106631941A - Preparation method of 2-methyl-3-chlorophenylmethyl sulfide.

-

ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

-

National Institutes of Health. (n.d.). m-Fluorobenzenethiol. PubChem. Retrieved from [Link]

- Google Patents. (2018). CN108863866A - A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection.

-

National Institutes of Health. (2021). Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna. Environ. Sci. Technol., 55(13), 8886–8895. [Link]

-

American Chemical Society. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Org. Lett., 23(1), 138–143. [Link]

- Google Patents. (1984). US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide.

-

National Institutes of Health. (1993). O- and S-methylated bromothiocatechols. Toxicol. Appl. Pharmacol., 122(2), 200-7. [Link]

Sources

- 1. CAS 40096-23-9: 3-Fluorophenyl methyl sulfide | CymitQuimica [cymitquimica.com]

- 2. 3-FLUOROTHIOPHENOL CAS#: 2557-77-9 [m.chemicalbook.com]

- 3. CAS 2557-77-9: 3-Fluorothiophenol | CymitQuimica [cymitquimica.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. m-Fluorobenzenethiol | C6H5FS | CID 75710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. CN108863866A - A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection - Google Patents [patents.google.com]

- 11. US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide - Google Patents [patents.google.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 3-Fluorothioanisole: The Strategic Role of Fluorine in Modulating Molecular Properties for Advanced Applications

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical analysis of 3-Fluorothioanisole, a key building block where the unique properties of fluorine are leveraged to precisely modulate its physicochemical and biological characteristics. We will dissect the nuanced electronic effects of the meta-positioned fluorine atom, its impact on lipophilicity and metabolic stability, and its role in dictating molecular interactions. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and utilizing fluorinated thioanisoles in advanced applications.

The Fluorine Factor: More Than a Simple Substitution